molecular formula C12H12FN3OS B7644182 4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide

Cat. No.: B7644182
M. Wt: 265.31 g/mol
InChI Key: FXLKBIZAWDFZFQ-UHFFFAOYSA-N
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Description

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, along with the ethyl and fluorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide typically involves the reaction of 4-ethylthiadiazole-5-carboxylic acid with 4-fluorobenzylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its use in the development of organic semiconductors and photovoltaic materials.

    Biology: It is explored for its role in enzyme inhibition and as a probe for studying biological pathways.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological pathways, it may modulate signal transduction by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-[(4-chlorophenyl)methyl]thiadiazole-5-carboxamide
  • 4-ethyl-N-[(4-bromophenyl)methyl]thiadiazole-5-carboxamide
  • 4-ethyl-N-[(4-methylphenyl)methyl]thiadiazole-5-carboxamide

Uniqueness

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-2-10-11(18-16-15-10)12(17)14-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKBIZAWDFZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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